molecular formula C17H19N3O2 B5074398 3-(2-METHOXYPHENYL)-2-METHYL-5-PROPYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE

3-(2-METHOXYPHENYL)-2-METHYL-5-PROPYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE

Cat. No.: B5074398
M. Wt: 297.35 g/mol
InChI Key: XTTKJUWHDHESAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-METHOXYPHENYL)-2-METHYL-5-PROPYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHOXYPHENYL)-2-METHYL-5-PROPYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves the condensation of 3-aminopyrazoles with formylated active proton compounds. One common method includes the reaction of 3-(4-methoxyphenyl)-3-oxopropanenitrile with hydrazine hydrate in refluxing ethanol to yield 5-(4-methoxyphenyl)-1H-pyrazol-3-amine. This intermediate is then condensed with formylated active proton compounds to furnish the desired pyrazolopyrimidine .

Industrial Production Methods

Industrial production methods for this compound often involve the use of microwave-assisted synthesis and ultrasound irradiation to enhance reaction rates and yields. These methods are environmentally benign and provide high yields under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(2-METHOXYPHENYL)-2-METHYL-5-PROPYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA for oxidation reactions.

    Reducing Agents: Sodium borohydride for reduction reactions.

    Nucleophiles: Halogens and other nucleophiles for substitution reactions.

Major Products

    Oxidation Products: Sulfonyl derivatives.

    Reduction Products: Reduced pyrazolopyrimidine derivatives.

    Substitution Products: Substituted pyrazolopyrimidine derivatives.

Scientific Research Applications

3-(2-METHOXYPHENYL)-2-METHYL-5-PROPYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-METHOXYPHENYL)-2-METHYL-5-PROPYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors and enzymes, inhibiting their activity and leading to therapeutic effects. For example, it has been shown to inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-METHOXYPHENYL)-2-METHYL-5-PROPYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and propyl groups contribute to its unique pharmacological profile and make it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

3-(2-methoxyphenyl)-2-methyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-4-7-12-10-15(21)20-17(18-12)16(11(2)19-20)13-8-5-6-9-14(13)22-3/h5-6,8-10,19H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTKJUWHDHESAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)C(=C(N2)C)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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